![molecular formula C8H12FNO B177750 (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 198208-50-3](/img/structure/B177750.png)
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one is a chemical compound that belongs to the class of bicyclic compounds. It has been studied for its potential use in medicine due to its unique structure and properties.
作用機序
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the brain, which can improve cognitive function and attention.
生化学的および生理学的効果
The biochemical and physiological effects of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one are still being studied. However, it is known to have an effect on the dopamine system in the brain, which plays a crucial role in reward, motivation, and attention.
実験室実験の利点と制限
The advantages of using (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one in lab experiments include its selectivity for the dopamine transporter and its potential use in the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its biochemical and physiological effects.
将来の方向性
There are several potential future directions for the study of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one. These include:
1. Further studies on its mechanism of action and its effect on the dopamine system in the brain.
2. Exploration of its potential use in the treatment of neurological disorders such as ADHD.
3. Development of new synthetic methods for the production of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one.
4. Investigation of its potential use as a PET imaging agent for the diagnosis of neurological disorders.
5. Studies on its potential toxicity and safety profile.
Conclusion:
In conclusion, (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one is a chemical compound that has shown potential for use in medicine. Its unique structure and properties make it a potential candidate for the treatment of neurological disorders such as ADHD. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
合成法
The synthesis of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one involves several steps. The first step is the preparation of 3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one, which can be achieved by reacting 1,3-cyclohexadiene with N-methylpyrrolidine in the presence of a fluorinating agent. The second step involves the conversion of 3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one to (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one using a chiral catalyst.
科学的研究の応用
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one has been studied for its potential use in medicine. It has been found to have activity as a selective dopamine transporter (DAT) inhibitor. This makes it a potential candidate for the treatment of attention-deficit/hyperactivity disorder (ADHD) and other neurological disorders.
特性
CAS番号 |
198208-50-3 |
|---|---|
製品名 |
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one |
分子式 |
C8H12FNO |
分子量 |
157.19 g/mol |
IUPAC名 |
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C8H12FNO/c1-10-5-2-3-7(10)8(11)6(9)4-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1 |
InChIキー |
WVZUPYSYPZLZLT-QYNIQEEDSA-N |
異性体SMILES |
CN1[C@@H]2CC[C@H]1C(=O)[C@@H](C2)F |
SMILES |
CN1C2CCC1C(=O)C(C2)F |
正規SMILES |
CN1C2CCC1C(=O)C(C2)F |
同義語 |
8-Azabicyclo[3.2.1]octan-2-one,3-fluoro-8-methyl-,(1R,3S,5S)-rel-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



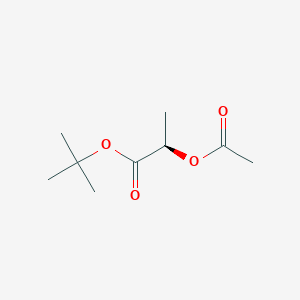
![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

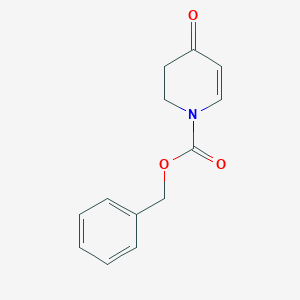
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
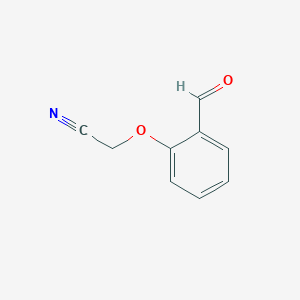
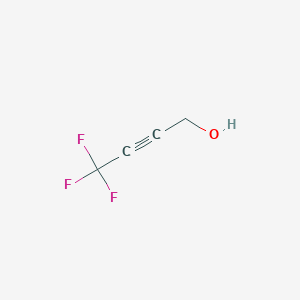
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)
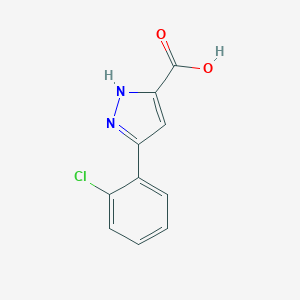
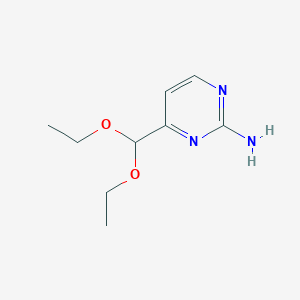
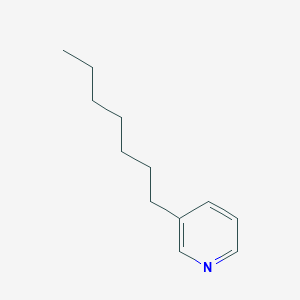
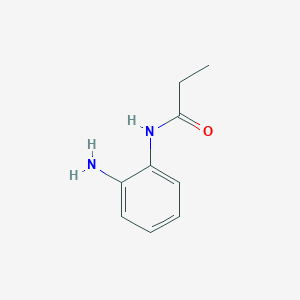
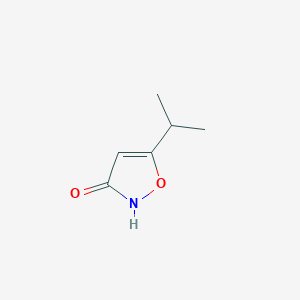
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)